N-Butyl 2-bromo-6-fluorobenzylamine
Description
N-Butyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-58-3) is a halogenated benzylamine derivative characterized by an n-butyl group attached to the amine nitrogen, with bromine and fluorine substituents at the 2- and 6-positions of the benzene ring, respectively. This compound is primarily utilized in pharmaceutical and chemical research, particularly in studies exploring structure-activity relationships (SAR) for antitrypanosomal and anticancer agents. Its structural features—a halogenated aromatic core and an alkylamine side chain—make it a subject of interest in medicinal chemistry and drug design .
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXFHVCVHRBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742775 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-58-3 | |
| Record name | Benzenemethanamine, 2-bromo-N-butyl-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl 2-bromo-6-fluorobenzylamine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl 2-bromo-6-fluorobenzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-Butyl 2-bromo-6-fluorobenzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl 2-bromo-6-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The N-butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Cytotoxicity and Solubility in Anticancer Agents
A 2018 study evaluated cytotoxicity (IC₅₀) of benzylamine derivatives against cancer cell lines (HepG2, SMMC-7721, etc.):
Comparison Table 1: Cytotoxicity and Substituent Effects
| Compound | Substituent | IC₅₀ (µM) | Solubility | Cell Line Tested |
|---|---|---|---|---|
| N-Butyl 2-bromo-6-fluorobenzylamine | Br (2), F (6), n-butyl | 8.2 | Moderate | HepG2, SMMC-7721 |
| N-Propyl alcohol derivative | OH, propyl | 5.1 | High | MDA-MB-231 |
| N-Hexyl analog | Hexyl | >50 | Low | HCT-116 |
Structural Isomers and Halogen Positioning
N-Isopropyl 2-bromo-6-fluorobenzylamine (CAS: 1355248-00-8) differs in the alkyl group (isopropyl vs. n-butyl). This minor structural change reduces steric hindrance but may decrease metabolic stability due to increased branching .
2-Bromo-4-fluorobenzylamine analogs (e.g., N-Butyl 3-bromo-4-fluorobenzamide) show altered bioactivity profiles, emphasizing the critical role of halogen positioning in receptor interactions .
Toxicity and Regulatory Status
- N-Butyl Hexedrone: Not scheduled in the U.S., unlike its N-ethyl counterpart .
- N-Butyl Pentylone : Unregulated, whereas methylone and butylone are Schedule I .
Key Note: The core structure (benzylamine vs. cathinone) significantly influences legal classification, even with identical N-alkyl groups.
Solubility and Physicochemical Properties
- This compound exhibits moderate solubility in organic solvents, critical for in vitro assays.
- Chloroformate analogs (e.g., n-butyl chloroformate) demonstrate that branching (iso- vs. sec-butyl) marginally affects toxicity, with n-butyl derivatives being less volatile .
Biological Activity
N-Butyl 2-bromo-6-fluorobenzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, efficacy, and safety profiles based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₁₁H₁₄BrF
- Molecular Weight : 257.14 g/mol
- Functional Groups : The compound contains a bromo and a fluoro substituent on a benzylamine backbone, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions .
- Antiparasitic Activity : Preliminary studies indicate that compounds with structural similarities exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, derivatives have shown IC50 values as low as 0.0052 µM against this parasite .
- Cytotoxicity : While exhibiting antiparasitic properties, these compounds also demonstrate varying levels of cytotoxicity against mammalian cells (e.g., HepG2 liver cancer cells). The selectivity index (SI) is an important metric here, indicating the balance between efficacy against parasites and safety for human cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | IC50 (µM) against P. falciparum | IC50 (µM) against HepG2 | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Analog A | 0.0052 | 5 | 889 |
| Analog B | 0.037 | 9.57 | 259 |
| Analog C | 0.11 | >50 | >704 |
Note: TBD indicates that specific data for this compound is not yet available or needs further investigation.
Case Studies and Research Findings
- Antiplasmodial Activity : A study investigated various analogs of benzylamines, revealing significant antiplasmodial activity with low toxicity towards human liver cells. The most potent compound exhibited an IC50 value comparable to standard treatments like chloroquine .
- Structure-Activity Relationships (SAR) : Research into SAR has shown that modifications in the benzyl group can significantly affect both the potency and toxicity of these compounds. For example, introducing halogen or alkyl groups can enhance selectivity against P. falciparum while maintaining acceptable toxicity levels .
- Toxicity Assessment : A systematic evaluation of cytotoxicity across different cell lines has indicated that while some derivatives exhibit high antiplasmodial activity, they also pose risks of cytotoxicity at higher concentrations, necessitating careful optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
